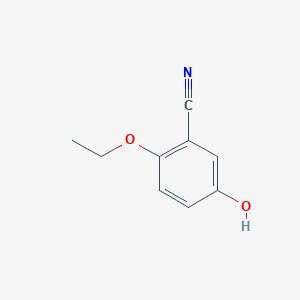

Ethoxy-5-hydroxybenzonitrile

CAS No.:

Cat. No.: VC14048839

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO2 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 2-ethoxy-5-hydroxybenzonitrile |

| Standard InChI | InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3 |

| Standard InChI Key | OFBPPUWWTOVGCT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)O)C#N |

Introduction

Structural Characteristics and Nomenclature

The core structure of ethoxy-hydroxybenzonitrile derivatives consists of a benzene ring substituted with three functional groups: a nitrile, an ethoxy group, and a hydroxyl group. The numbering of substituents depends on their relative positions. For example:

-

3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2) features bromine at position 3, ethoxy at position 5, and hydroxyl at position 4 .

-

2-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 832674-70-1) places bromine at position 2, ethoxy at position 5, and hydroxyl at position 4 .

Table 1: Comparative Structural Data for Brominated Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Bromo-5-ethoxy-4-hydroxybenzonitrile | 330462-57-2 | C₉H₈BrNO₂ | 258.07 |

| 2-Bromo-5-ethoxy-4-hydroxybenzonitrile | 832674-70-1 | C₉H₈BrNO₂ | 242.07 |

Synthesis and Reaction Mechanisms

The synthesis of substituted benzonitriles often involves halogenation, alkoxylation, and cyanidation steps. A patented method for synthesizing p-hydroxybenzonitrile (4-hydroxybenzonitrile) provides insights into analogous pathways :

-

Halogenation: Bromophenol derivatives (e.g., p-bromophenol) react with cuprous cyanide in polar aprotic solvents like dimethylformamide (DMF) at 150–250°C.

-

Alkoxylation: Ethoxy groups are introduced via nucleophilic substitution, typically using ethyl bromide or diazoethane.

-

Work-Up: Reaction mixtures are acidified, treated with ferric chloride to decompose intermediates, and extracted with organic solvents (e.g., ethyl ether).

For example, 3-bromo-5-ethoxy-4-hydroxybenzonitrile is synthesized by brominating 5-ethoxy-4-hydroxybenzonitrile, though detailed protocols are proprietary .

Physicochemical Properties

Key properties of ethoxy-hydroxybenzonitrile derivatives include:

-

Solubility: Hydroxy groups enhance solubility in polar solvents (e.g., water, ethanol), while ethoxy and nitrile groups contribute to lipophilicity .

-

Reactivity: The electron-withdrawing nitrile group directs electrophilic substitution to meta and para positions. Bromine atoms further modulate reactivity, enabling cross-coupling reactions .

-

Spectroscopic Signatures:

Biological and Industrial Applications

Pharmaceutical Intermediates

Brominated ethoxy-hydroxybenzonitriles serve as precursors for bioactive molecules. For instance:

Materials Science

The nitrile group’s electron-deficient nature makes these compounds suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume